An In-depth Technical Guide to the Chemical Properties of Cyanourea
An In-depth Technical Guide to the Chemical Properties of Cyanourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanourea (H₂NC(=O)NHCN), a derivative of urea, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique chemical structure, combining a urea moiety with a nitrile group, imparts a range of properties that make it a versatile building block and a potential pharmacophore. This technical guide provides a comprehensive overview of the chemical properties of cyanourea, including its synthesis, structure, reactivity, and spectroscopic characterization. Detailed experimental protocols are provided for key analytical procedures, and all quantitative data is summarized for clarity.
Chemical and Physical Properties
Cyanourea is a solid at room temperature with properties that are influenced by its ability to form strong hydrogen bonds and its polar nature. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Cyanourea and its Sodium Salt
| Property | Value | Source |
| IUPAC Name | Cyanourea | [1] |
| Molecular Formula | C₂H₃N₃O | [1] |
| Molecular Weight | 85.07 g/mol | [1] |
| CAS Number | 2208-89-1 | [1] |
| Melting Point | >300°C (for sodium salt) | [2] |
| Boiling Point | 263.3°C at 760 mmHg (for sodium salt) | [2] |
| pKa | Estimated to be similar to urea (0.10) | [3] |
| Solubility in Water | Soluble | Inferred from structure |
| Appearance | Off-white powder (for sodium salt) | [2] |
Synthesis of Cyanourea
A plausible and commonly cited method for the synthesis of cyanourea involves the reaction of urea with cyanamide. This reaction is typically acid-catalyzed and proceeds through the nucleophilic attack of the amino group of urea on the carbon atom of the nitrile group in cyanamide.
Experimental Protocol: Synthesis of Cyanourea
Materials:
-
Urea
-
Cyanamide
-
Concentrated Sulfuric Acid (catalyst)
-
Distilled Water
-
Ethanol
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating mantle
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Reflux condenser
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a beaker, dissolve a specific molar equivalent of urea in a minimal amount of warm distilled water with stirring.
-
In a separate beaker, prepare a concentrated aqueous solution of cyanamide.
-
Slowly add the cyanamide solution to the urea solution while stirring continuously.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Transfer the mixture to a round-bottom flask, attach a reflux condenser, and heat the mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add cold ethanol to the mixture to precipitate the crude cyanourea.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., a water-ethanol mixture) to obtain pure cyanourea.
-
Dry the purified crystals in a desiccator.
Below is a logical workflow for the synthesis of cyanourea.
Caption: Logical workflow for the synthesis of cyanourea.
Spectroscopic Characterization
The structure of cyanourea can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of cyanourea is expected to show signals corresponding to the protons of the two amino groups. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the carbonyl and cyano groups. Based on data for the related compound cyanoacetylurea, the protons of the -NH₂ group adjacent to the carbonyl group and the -NH- proton would likely appear as broad singlets in the downfield region of the spectrum.[4]
¹³C NMR: The carbon NMR spectrum of cyanourea should exhibit two distinct signals corresponding to the carbonyl carbon and the nitrile carbon. The carbonyl carbon is expected to have a chemical shift in the range of 150-170 ppm, while the nitrile carbon will appear further upfield, typically around 115-125 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of cyanourea provides valuable information about its functional groups. Key absorption bands are expected for the N-H, C=O, and C≡N stretching vibrations. Data for the sodium salt of cyanourea shows characteristic peaks that can be used for identification.[5]
Table 2: Expected IR Absorption Bands for Cyanourea
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400 - 3200 | Amide and amine N-H stretching |
| C≡N Stretch | 2260 - 2220 | Nitrile stretching |
| C=O Stretch | 1700 - 1650 | Amide I band (carbonyl stretch) |
| N-H Bend | 1650 - 1580 | Amide II band (N-H bending) |
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of cyanourea and to study its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 85, corresponding to the molecular weight of cyanourea. Common fragmentation pathways may involve the loss of small neutral molecules such as HNCO or NH₃.
Chemical Reactivity and Stability
Cyanourea exhibits reactivity characteristic of both its urea and nitrile functionalities. The amino groups can act as nucleophiles, while the carbonyl group is susceptible to nucleophilic attack. The nitrile group can undergo hydrolysis or be reduced.
At elevated temperatures, the ammonium salt of cyanourea undergoes a complex transformation, leading to the formation of urea and cyanoguanylurea or ammeline, depending on the reaction conditions.[4]
Experimental Protocols for Property Determination
Determination of pKa
The acid dissociation constant (pKa) of cyanourea can be determined by potentiometric titration.
Materials:
-
Cyanourea
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of cyanourea and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Fill the burette with the standardized NaOH solution.
-
Record the initial pH of the cyanourea solution.
-
Add the NaOH solution in small increments (e.g., 0.1-0.5 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa can be determined from the pH at the half-equivalence point.
Determination of Solubility
The solubility of cyanourea in various solvents can be determined gravimetrically.
Materials:
-
Cyanourea
-
Selected solvents (e.g., water, ethanol, acetone)
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or water bath
-
Centrifuge
-
Pipettes
-
Evaporating dish
Procedure:
-
Add an excess amount of cyanourea to a known volume of the solvent in a vial.
-
Seal the vial and place it in a shaking incubator or water bath set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
After equilibration, centrifuge the vial to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Transfer the supernatant to a pre-weighed evaporating dish.
-
Evaporate the solvent completely under controlled conditions (e.g., in an oven at a temperature below the decomposition point of cyanourea).
-
Weigh the evaporating dish containing the dried residue.
-
The mass of the dissolved cyanourea can be calculated by difference, and the solubility can be expressed in g/L or mol/L.
Potential Biological Significance and Signaling Pathways
While specific biological targets and signaling pathways for cyanourea are not well-documented in publicly available literature, its structural similarity to other biologically active molecules, such as thiourea derivatives, suggests potential for interaction with biological systems.[6] Thiourea and its derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[6]
Given the lack of specific data for cyanourea, a generalized diagram of a potential drug-target interaction and downstream signaling is presented below. This is a hypothetical representation to illustrate how a small molecule like cyanourea could potentially modulate a cellular pathway.
Caption: Hypothetical signaling pathway for a cyanourea-like molecule.
Conclusion
Cyanourea is a molecule with a rich chemistry and potential for further exploration in various scientific disciplines. This guide has provided a detailed overview of its known chemical properties, along with experimental protocols for their determination. While comprehensive spectroscopic and biological activity data remains to be fully elucidated, the information presented here serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Future studies are warranted to fully uncover the therapeutic potential of cyanourea and its derivatives.
References
- 1. cyanourea, monosodium salt | C2H3N3O | CID 75161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyanourea sodium salt | 76989-89-4 | Benchchem [benchchem.com]
- 3. Dissociation Constants Of Organic Acids And Bases [userpages.umbc.edu]
- 4. Cyanoacetylurea(1448-98-2) 1H NMR spectrum [chemicalbook.com]
- 5. Cyanourea sodium salt | C2H2N3NaO | CID 2723936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
